N-(2-CHLORO-4-METHYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA
Overview
Description
N-(2-CHLORO-4-METHYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA is a useful research compound. Its molecular formula is C15H16ClN3O and its molecular weight is 289.76 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea is 289.0981898 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cytokinin-like Activity and Plant Morphogenesis
Urea derivatives, including those structurally related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have shown cytokinin-like activity, which is crucial for cell division and differentiation in plants. These synthetic compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are extensively used in in vitro plant morphogenesis studies. They often exhibit cytokinin-like activity that exceeds that of adenine compounds, influencing the structure-activity relationship and leading to the identification of new urea cytokinins that enhance adventitious root formation (Ricci & Bertoletti, 2009).
Synthesis and Antiviral Properties
Research into thiophenoyl-, furoyl-, and pyrroylureas, which are chemically related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, has revealed antiviral activity. These compounds have been synthesized and analyzed, demonstrating potential in antiviral research and development (O'sullivan & Wallis, 1975).
Central Nervous System Agents
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, structurally related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have been prepared and screened for pharmacological activity. These compounds have demonstrated anxiolytic activity and muscle-relaxant properties, indicating their potential use as central nervous system agents (Rasmussen et al., 1978).
Anticancer Agents
The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a core structure with N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have demonstrated significant antiproliferative effects on various cancer cell lines. This research highlights the potential of these compounds as new anticancer agents, offering a foundation for further investigation into their use as BRAF inhibitors (Feng et al., 2020).
Herbicidal Activity
Substituted phenyltetrahydropyrimidinones, which are cyclic ureas similar to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have been identified as new chlorosis-inducing preemergence herbicides. These compounds inhibit carotenoid biosynthesis at the phytoene desaturase step, demonstrating the importance of the urea moiety in the development of effective herbicidal agents (Babczinski et al., 1995).
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(1-pyridin-2-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10-6-7-14(12(16)9-10)19-15(20)18-11(2)13-5-3-4-8-17-13/h3-9,11H,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIYNAFLWIPHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=CC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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